

Spectroscopic Profile of 4'-Methylvalerophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Methylvalerophenone

Cat. No.: B155563

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic ketone, **4'-Methylvalerophenone**.

This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Methylvalerophenone** (CAS No. 1671-77-8), a compound of interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following sections present detailed experimental protocols for acquiring ^1H NMR, ^{13}C NMR, IR, and MS spectra, followed by a summary of the key data in structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for **4'-Methylvalerophenone** is $\text{C}_{12}\text{H}_{16}\text{O}$, with a molecular weight of 176.25 g/mol. The structure, confirmed by the subsequent spectroscopic data, is 1-(4-methylphenyl)pentan-1-one.

Table 1: ^1H NMR Spectroscopic Data for 4'-Methylvalerophenone

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Aromatic protons (ortho to carbonyl)
~7.25	Doublet	2H	Aromatic protons (meta to carbonyl)
~2.90	Triplet	2H	-CH ₂ - adjacent to carbonyl
~2.40	Singlet	3H	Aromatic -CH ₃
~1.65	Multiplet	2H	-CH ₂ -
~1.35	Multiplet	2H	-CH ₂ -
~0.90	Triplet	3H	Terminal -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for 4'-Methylvalerophenone

Chemical Shift (ppm)	Assignment
~200	C=O (Carbonyl)
~143	Aromatic C (quaternary, attached to methyl)
~134	Aromatic C (quaternary, attached to carbonyl)
~129	Aromatic CH (meta to carbonyl)
~128	Aromatic CH (ortho to carbonyl)
~38	-CH ₂ - adjacent to carbonyl
~27	-CH ₂ -
~22	-CH ₂ -
~21	Aromatic -CH ₃
~14	Terminal -CH ₃

Table 3: IR Spectroscopic Data for 4'-Methylvalerophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1680	Strong	C=O (Aryl ketone) stretch
~1605	Medium	Aromatic C=C stretch
~1465	Medium	-CH ₂ - bend
~1375	Medium	-CH ₃ bend
~815	Strong	1,4-Disubstituted (p-substituted) benzene C-H bend

Table 4: Mass Spectrometry Data for 4'-Methylvalerophenone

m/z	Relative Intensity (%)	Assignment
176	~25	[M] ⁺ (Molecular ion)
134	~20	[M - C ₃ H ₆] ⁺
119	100	[CH ₃ C ₆ H ₄ CO] ⁺ (Base Peak)
91	~40	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

- **Sample Preparation:** Approximately 10-20 mg of **4'-Methylvalerophenone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon. Key parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra. For the ^{13}C spectrum in CDCl_3 , the solvent peak at 77.16 ppm can also be used as a secondary reference.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** As **4'-Methylvalerophenone** is a low-melting solid or oil at room temperature, it can be analyzed as a neat liquid. A small drop of the sample is placed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 or 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm^{-1}).

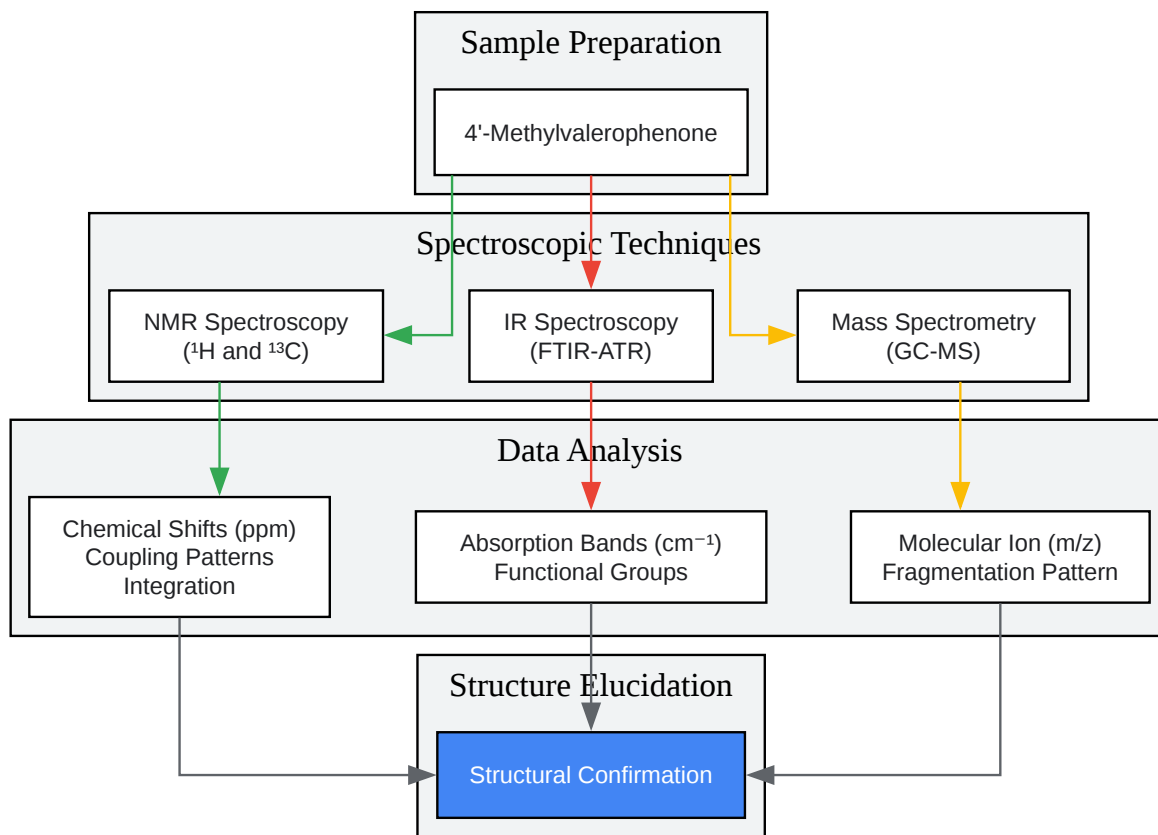
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge ratio of the molecular ion and its fragments.

- **Sample Preparation:** A dilute solution of **4'-Methylvalerophenone** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- **GC Separation:** 1 μ L of the sample solution is injected into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5ms column). The injector temperature is typically set to 250°C. The oven temperature program might start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min. Helium is used as the carrier gas.
- **MS Analysis:** The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
- **Data Processing:** The resulting mass spectrum shows the relative abundance of different fragments plotted against their mass-to-charge ratio (m/z). The molecular ion peak and the major fragment ions are identified.

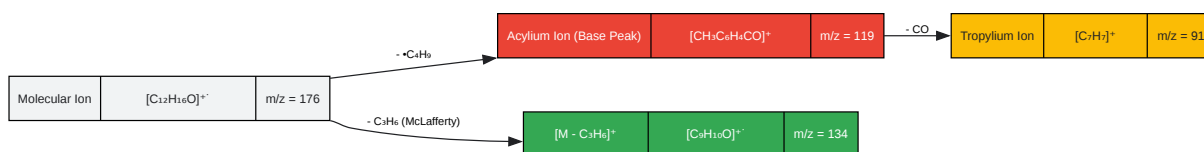
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **4'-Methylvalerophenone**.



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Caption: Workflow for the spectroscopic analysis of **4'-Methylvalerophenone**.



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Caption: Key fragmentation pathways of **4'-Methylvalerophenone** in Mass Spectrometry.

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